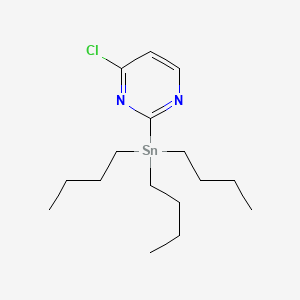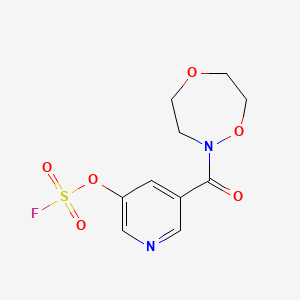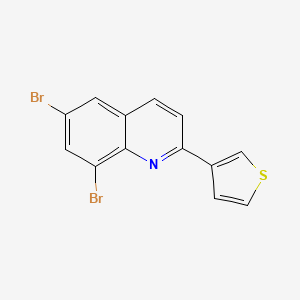![molecular formula C18H13BrN2O3S B2928939 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 888409-98-1](/img/structure/B2928939.png)
4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are synthesized as possible agents for treating Alzheimer’s disease . They are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .
Synthesis Analysis
The synthesis is triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1 H NMR, and EI-MS .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis
The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis .Scientific Research Applications
Antibacterial Applications
This compound has shown promise as an antibacterial agent , particularly against pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis. It inhibits bacterial biofilm growth, which is crucial for preventing the spread of infections .
Alzheimer’s Disease Treatment
The molecule has been synthesized with the aim of treating Alzheimer’s disease . It acts as a cholinesterase enzyme inhibitor, which is a common target for Alzheimer’s medications. The inhibition activity of this compound suggests potential therapeutic effects .
Anti-inflammatory Properties
Compounds containing the benzodioxane moiety, such as this one, are known to exhibit anti-inflammatory properties. This makes them useful in the treatment of various inflammatory conditions .
Antioxidant Activity
The benzodioxane derivatives are recognized for their antioxidant capabilities. Antioxidants are vital in protecting cells from damage caused by free radicals .
Anti-hepatotoxic Effects
The 1,4-benzodioxane ring system, which is part of this compound’s structure, is associated with anti-hepatotoxic agents. These compounds can potentially protect the liver from toxic substances .
Hemolytic Activity
The compound has been studied for its hemolytic activity, which refers to its ability to cause the breakdown of red blood cells. The results suggest that it is mildly cytotoxic, indicating a level of safety as a pharmaceutical agent .
Potential Anti-cancer Properties
Sulfonamides, which are part of this compound’s structure, have been reported to exhibit properties that could make them potent anti-cancer agents . This opens up avenues for research into cancer treatment options .
CNS-related Activity
Some derivatives of sulfonamides, which include the structure of this compound, show activity related to the central nervous system (CNS). This could mean potential applications in treating CNS disorders .
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on cholinesterase enzymes, which play a crucial role in nerve signal transmission .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (potentially cholinesterase enzymes) and inhibit their activity . This inhibition could lead to changes in the transmission of nerve signals.
Biochemical Pathways
If the compound does indeed inhibit cholinesterase enzymes, it would affect the cholinergic pathway, leading to an increase in acetylcholine levels and potentially affecting nerve signal transmission .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties would impact the bioavailability of the compound.
Result of Action
If it does inhibit cholinesterase enzymes, it could lead to an increase in acetylcholine levels, potentially affecting nerve signal transmission .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUAAKBQOSYQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)


![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)




![1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride](/img/structure/B2928868.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B2928874.png)
![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2928876.png)
![3-[(Diethylamino)methyl]-4-ethoxyaniline](/img/structure/B2928878.png)